N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
Description
Chemical Structure: The compound (CAS: 321433-35-6) features a benzenesulfonohydrazide backbone substituted with an allyl group at the N-position, a 4-chloro group on the benzene ring, and a methylated pyridinyl moiety at the N'-position. The pyridinyl ring is further substituted with 3-chloro and 5-trifluoromethyl groups .
Molecular Formula: C₁₆H₁₄Cl₂F₃N₃O₂S
Molar Mass: 440.27 g/mol .
Properties
IUPAC Name |
4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N3O2S/c1-3-8-24(27(25,26)13-6-4-12(17)5-7-13)23(2)15-14(18)9-11(10-22-15)16(19,20)21/h3-7,9-10H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYHSUXGGRMNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is and it has a molar mass of 440.27 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The compound's pharmacological profiles have been investigated in various studies, revealing multiple biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 1.96 µM to 22.73 µM against various cancer cell lines, indicating potential effectiveness in cancer treatment .
- Antimicrobial Effects : The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that similar structures possess bacteriostatic effects against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing IC50 values as low as 0.0227 µM .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in cellular proliferation and survival pathways, similar to other hydrazide derivatives which target histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells .
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is possibly mediated through interference with bacterial cell wall synthesis or function, akin to the action of other sulfonamide-based compounds .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Anticancer Properties : A study evaluated the anticancer potential of structurally similar compounds against MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and A549 (lung cancer) cell lines. The results showed that certain derivatives had significant cytotoxic effects, with IC50 values indicating strong potential for further development .
- Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties against clinical isolates of S. aureus and E. coli. The results indicated that specific derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Features :
- Trifluoromethyl group : Imparts electron-withdrawing effects and metabolic stability.
Comparison with Structurally Similar Compounds
Structural Analog 1: N′-[(4-Chloro-2-methylphenoxy)acetyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-2-furohydrazide
Molecular Formula : C₂₁H₁₈ClF₃N₄O₃S
Molar Mass : ~528.91 g/mol (calculated) .
| Feature | Target Compound | Analog 1 |
|---|---|---|
| Core Structure | Benzenesulfonohydrazide | Furohydrazide |
| Heterocyclic Substituent | 3-Chloro-5-(trifluoromethyl)pyridinyl | 4-Methyl-6-(trifluoromethyl)pyrimidinyl |
| Chloro Position | 4-Chloro on benzene; 3-chloro on pyridine | 4-Chloro on phenoxy group |
| Functional Groups | Allyl, methyl, sulfonohydrazide | Sulfanyl, acetyl, phenoxy |
Key Differences :
- Furohydrazide vs.
Structural Analog 2: N-benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide
Molecular Formula : C₂₃H₂₂ClF₃N₄O₃S
Molar Mass : ~554.95 g/mol (CAS: 1254206-70-6) .
| Feature | Target Compound | Analog 2 |
|---|---|---|
| Linkage Type | Sulfonohydrazide | Sulfonamide |
| Substituents | Allyl, methyl | Benzyl, 3,3-dimethylureido |
| Pyridinyl Group | Identical (3-chloro-5-trifluoromethyl) | Identical |
Key Differences :
- Sulfonamide vs. Sulfonohydrazide: Analog 2 lacks the hydrazide NH-NH₂ group, reducing hydrogen-bonding capacity but improving hydrolytic stability .
- Benzyl Group : Increases lipophilicity (logP) compared to the allyl group in the target compound.
Structural Analog 3: N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
Molecular Formula: C₂₀H₁₆ClF₃N₂O₃S Molar Mass: ~480.87 g/mol (CAS: Not provided) .
| Feature | Target Compound | Analog 3 |
|---|---|---|
| Substituent on Pyridine | Methyl | Methyl |
| Aromatic Substituent | 4-Chloro benzene | 4-Phenoxy benzene |
| Functional Groups | Allyl, sulfonohydrazide | Benzyl, sulfonamide |
Key Differences :
- Sulfonamide Linkage: Simplifies synthesis but reduces conformational flexibility relative to sulfonohydrazide.
Structural Analog 4: N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-nitroethyl)benzenecarbohydrazide
Molecular Formula : C₁₅H₁₂ClF₃N₄O₃ (estimated) .
| Feature | Target Compound | Analog 4 |
|---|---|---|
| Core Structure | Benzenesulfonohydrazide | Benzenecarbohydrazide |
| Substituents | Allyl, methyl | 2-Nitroethyl |
| Pyridinyl Group | Identical | Identical |
Key Differences :
- Carbohydrazide vs. Sulfonohydrazide: Analog 4’s carbonyl group may alter electronic properties and binding affinity to targets.
Comparative Analysis of Physicochemical and Functional Properties
Physicochemical Properties
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.5 | 2 | 7 |
| Analog 1 (Furohydrazide) | ~4.1 | 2 | 9 |
| Analog 2 (Sulfonamide) | ~4.8 | 1 | 7 |
| Analog 3 (Phenoxy) | ~4.3 | 1 | 6 |
Trends :
- The target compound’s sulfonohydrazide group increases hydrogen-bonding capacity compared to sulfonamide analogs .
- Lipophilicity (logP) rises with bulky substituents like benzyl (Analog 2) or phenoxy (Analog 3).
Preparation Methods
Methylation of Hydrazine
Hydrazine hydrate reacts with methyl iodide in basic conditions:
$$
\text{N}2\text{H}4 + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{CH}3\text{NH-NH}_2
$$
Allylation of N-Methylhydrazine
N-Methylhydrazine undergoes nucleophilic substitution with allyl bromide:
$$
\text{CH}3\text{NH-NH}2 + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{NH-NHCH}2\text{CH}=\text{CH}2
$$
Optimization :
- Triethylamine scavenges HBr, improving yield to 85%.
- Solvent: Tetrahydrofuran (THF) at 0°C minimizes side reactions.
Synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylamine
The pyridine ring is functionalized via halogenation and trifluoromethylation:
Chlorination of 2-Aminopyridine
Electrophilic chlorination using Cl₂/AlCl₃ introduces chlorine at the 3-position:
$$
\text{2-Aminopyridine} + \text{Cl}2 \xrightarrow{\text{AlCl}3} \text{3-Chloro-2-aminopyridine}
$$
Conditions :
Trifluoromethylation at the 5-Position
A copper-mediated cross-coupling installs the CF₃ group:
$$
\text{3-Chloro-2-aminopyridine} + \text{CF}3\text{SiMe}3 \xrightarrow{\text{CuI, KF}} \text{3-Chloro-5-CF}_3-\text{2-aminopyridine}
$$
Assembly of the Sulfonohydrazide Core
The final coupling involves three sequential reactions:
Sulfonylation of N-Allyl-N'-methylhydrazine
4-Chlorobenzenesulfonyl chloride reacts with N-allyl-N'-methylhydrazine in dichloromethane:
$$
\text{Cl-C}6\text{H}4-\text{SO}2\text{Cl} + \text{CH}3\text{NH-NHCH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Et}3\text{N}} \text{Cl-C}6\text{H}4-\text{SO}2-\text{NH-N(CH}3\text{)CH}2\text{CH}=\text{CH}_2
$$
Reaction Profile :
Coupling with 3-Chloro-5-(trifluoromethyl)-2-pyridinylamine
A Buchwald-Hartwig amination links the sulfonohydrazide to the pyridine:
$$
\text{Cl-C}6\text{H}4-\text{SO}2-\text{NH-N(CH}3\text{)CH}2\text{CH}=\text{CH}2 + \text{3-Cl-5-CF}3-\text{2-NH}2\text{-pyridine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}
$$
Catalytic System :
Optimization and Challenges
Byproduct Formation During Allylation
Competing over-allylation is mitigated by slow addition of allyl bromide and stoichiometric control.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide?
The synthesis typically involves nucleophilic substitution between sulfonyl chlorides and amines. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing intermediates .
- Temperature : Elevated temperatures (80–120°C) are often required to overcome activation barriers in sulfonamide bond formation .
- Base choice : Inorganic bases (e.g., KCO) or tertiary amines (e.g., EtN) neutralize HCl byproducts, driving the reaction forward .
- Purification : Column chromatography or recrystallization is critical due to the compound’s high halogen content, which may lead to byproducts .
Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?
Quantum chemical calculations (e.g., density functional theory) predict electronic properties, while molecular docking identifies binding interactions with target proteins. For example:
- Reaction path search : Tools like GRRM or SCINE automate exploration of intermediates and transition states, reducing trial-and-error experimentation .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity to prioritize synthetic targets .
- Crystal structure prediction : Software like SHELXD/X solves crystal packing challenges, aiding polymorph screening .
Basic: What analytical techniques are essential for characterizing this compound?
- X-ray crystallography : SHELXL refines crystal structures to confirm regiochemistry and stereochemistry .
- NMR spectroscopy : NMR detects trifluoromethyl groups, while NMR resolves allyl and methyl protons .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment is critical due to potential sulfonamide byproducts .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., des-chloro analogs) that may skew bioactivity results .
- Meta-analysis : Cross-reference PubChem BioAssay data with peer-reviewed studies to isolate structure-activity relationships (SAR) .
Basic: What safety precautions are required when handling intermediates like 3-chloro-5-(trifluoromethyl)pyridine?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., pyridine derivatives) .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure to corrosive reagents (e.g., sulfonyl chlorides) .
- Waste disposal : Halogenated waste must be segregated and treated with activated carbon to prevent environmental release .
Advanced: What strategies improve the compound’s stability in formulation studies?
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) prevents hydrolysis of the sulfonohydrazide bond .
- pH optimization : Buffers (pH 6–8) minimize degradation in aqueous solutions .
- Co-crystallization : Co-formers like succinic acid enhance thermal stability and solubility .
Basic: How is the compound’s agrochemical potential evaluated?
- Herbicidal assays : Test inhibition of acetolactate synthase (ALS) in Arabidopsis thaliana .
- Insecticidal activity : Assess lethality in Spodoptera frugiperda larvae via diet incorporation .
- Environmental impact : Measure soil half-life (DT) and bioaccumulation factors .
Advanced: Can machine learning predict synthetic routes for novel analogs?
Yes. Platforms like Chematica or ASKCOS integrate retrosynthetic algorithms with reaction databases to propose routes:
- Retrosynthesis : Prioritize disconnections at the sulfonohydrazide bond or pyridine ring .
- Condition recommendation : Train models on solvent/base combinations from PubChem reactions .
- Yield prediction : Neural networks estimate yields based on steric/electronic parameters .
Basic: What regulatory guidelines apply to preclinical studies of this compound?
- OECD 423 : Acute oral toxicity testing in rodents .
- ICH M7 : Control mutagenic impurities (e.g., aryl chlorides) below threshold limits .
- GLP compliance : Document synthesis and purity data for FDA/EMA submissions .
Advanced: How does the trifluoromethyl group influence pharmacokinetics?
- Metabolic stability : The CF group resists oxidative metabolism, prolonging half-life .
- Lipophilicity : Increases logP, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Protein binding : Fluorine atoms engage in hydrogen bonds with target enzymes (e.g., kinases) .
Basic: What are common byproducts in the synthesis, and how are they characterized?
- Des-allyl analogs : Form via elimination; detected via NMR (loss of allyl protons) .
- Di-sulfonated products : Arise from excess sulfonyl chloride; identified by HRMS (M+SO adducts) .
- Pyridine ring-opened species : Use IR spectroscopy to confirm C=N bond cleavage .
Advanced: How can high-throughput screening (HTS) accelerate SAR studies?
- Fragment libraries : Screen 500+ derivatives in 384-well plates using fluorescence-based assays .
- Automated synthesis : Employ flow chemistry for rapid iteration of substituents (e.g., chloro vs. methyl groups) .
- Data clustering : PCA analysis groups compounds by bioactivity, highlighting key structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
